O=C(C1=C(CCC2=CC=C(OC)C=C2)C=CC=C1)O
. The average mass of the molecule is 256.296 Da .
c) Multi-step Synthesis:Several of the provided papers utilize 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid as a synthetic intermediate, indicating its preparation through multi-step synthetic routes. For instance, [] describes the synthesis of a leukotriene B4 receptor antagonist, starting from 2-[2-(4-Methoxyphenyl)ethyl]phenol.
a) Medicinal Chemistry:* Leukotriene B4 Receptor Antagonists: It serves as a key starting material or intermediate in synthesizing leukotriene B4 receptor antagonists. These antagonists show potential in treating inflammatory diseases. []* Anti-inflammatory Agents: Derivatives exhibit anti-inflammatory properties, demonstrated by their ability to inhibit neutrophil activation and cytokine production. []
b) Organic Synthesis:* Model Compound: Its unique structure makes it a suitable model compound for studying various organic reactions.* Building Block: It acts as a building block for synthesizing more complex molecules, such as those containing isoquinolinone scaffolds. []
c) Material Science:* Metal Complexation: It can act as a ligand in the formation of metal complexes, potentially useful in materials chemistry or catalysis. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: